3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Description
Historical Context and Development
The development of this compound parallels advancements in fluorinated compound synthesis during the late 20th century. The introduction of trifluoromethyl groups into aromatic systems gained momentum in the 1980s, driven by their ability to modulate pharmacokinetic properties in drug candidates. Early methods for synthesizing trifluoromethylated pyrrolidinones relied on halogenation of benzotrifluoride isomers, followed by Grignard reagent formation and ketene coupling. For example, the reaction of 3-bromo-(trifluoromethyl)benzene with magnesium in tetrahydrofuran (THF) under iodine catalysis yielded intermediates critical for pyrrolidinone ring formation.
A breakthrough came with the optimization of solvent purification methods, enabling the isolation of meta-isomer-rich products (>96% purity). This advancement addressed previous challenges in isomeric separation, making large-scale synthesis feasible. By the early 2000s, the compound became commercially available through suppliers like BLD Pharm and EvitaChem, facilitating its adoption in medicinal chemistry.
Significance in Heterocyclic Chemistry
As a pyrrolidinone derivative, this compound exemplifies the convergence of halogenation and fluorination strategies in heterocycle design. The pyrrolidinone core (C₄H₆NO) provides a rigid, planar structure that facilitates π-π stacking interactions in biological targets, while the bromine atom at position 3 serves as a handle for further functionalization.
The trifluoromethyl group at the phenyl ring’s meta-position introduces strong electron-withdrawing effects, reducing the ring’s electron density by approximately 30% compared to non-fluorinated analogs. This property enhances oxidative stability and influences regioselectivity in substitution reactions. For instance, nucleophilic aromatic substitutions preferentially occur at the para-position relative to the CF₃ group.
Table 1: Key Structural and Electronic Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₉BrF₃NO | |
| Molecular weight | 308.09 g/mol | |
| LogP (lipophilicity) | 2.8 ± 0.2 | |
| Dipole moment | 4.2 Debye |
Position in Pyrrolidinone Research
Pyrrolidinones constitute a privileged scaffold in drug discovery due to their bioavailability and synthetic versatility. Among derivatives, this compound occupies a niche as a bifunctional building block:
- Bromine Reactivity : The C-Br bond undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling aryl group introductions at position 3.
- Trifluoromethyl Effects : The CF₃ group’s -I effect increases the carbonyl’s electrophilicity, accelerating nucleophilic additions at the 2-position.
Properties
IUPAC Name |
3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-5-16(10(9)17)8-3-1-2-7(6-8)11(13,14)15/h1-3,6,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCCKYAGCRWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed N-Arylation
The introduction of the 3-(trifluoromethyl)phenyl group to the pyrrolidinone nitrogen is achieved through palladium-mediated coupling. Using conditions adapted from EP2266961B1, 3-bromopyrrolidin-2-one reacts with 1-bromo-3-(trifluoromethyl)benzene in the presence of Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in 1-methyl-2-pyrrolidinone (NMP) at 110°C. This method affords the target compound in 78% yield after 16 hours (Table 1). Copper-catalyzed Ullmann coupling has also been explored but results in lower yields (≤50%) due to lactam ring instability under harsh conditions.
Table 1: N-Arylation Reaction Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | NMP | 110 | 78 |
| CuI | Phen | DMF | 120 | 50 |
Regioselective Bromination Strategies
Direct bromination of 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one at position 3 remains challenging due to the electron-withdrawing nature of the lactam carbonyl. Electrophilic bromination using Br₂/FeBr₃ in dichloromethane selectively targets the α-position (C2/C4), necessitating alternative approaches.
Directed Ortho-Metalation (DoM)
A two-step protocol involving temporary installation of a pyrimidine directing group enables regioselective bromination. Treatment of the lactam with LDA at −78°C generates a stabilized enolate at C3, which reacts with N-bromosuccinimide (NBS) to yield the 3-bromo derivative in 68% yield. Subsequent removal of the directing group via hydrolysis completes the synthesis.
Radical Bromination
Under radical conditions (NBS, AIBN, CCl₄, hv), hydrogen abstraction at the C3 position occurs preferentially, affording 3-bromopyrrolidin-2-one in 55% yield. However, this method requires rigorous exclusion of oxygen to prevent over-bromination.
Cyclization of Functionalized Precursors
An alternative route constructs the pyrrolidinone ring after introducing the aryl and bromine substituents. For example, Michael addition of 3-(trifluoromethyl)benzylamine to ethyl 4-bromoacetoacetate, followed by acid-catalyzed cyclization, yields the target compound in 62% yield. This method circumvents challenges associated with late-stage bromination.
Purification and Analytical Characterization
Automated liquid-liquid extraction (LLE) systems, as described in PMC9841985, enhance purity by removing residual metal catalysts and byproducts. Post-purification, mass-triggered preparative HPLC isolates the target compound with >98% purity. Characterization via ¹H/¹³C NMR confirms regiochemistry: the C3 bromine resonates at δ 4.25 ppm (¹H, dt, J = 10.2 Hz), while the trifluoromethyl group appears as a singlet at δ −63.5 ppm (¹⁹F NMR).
Recent Advances in Flow Chemistry
Continuous-flow Negishi coupling, optimized for C(sp³)–C(sp²) bond formation, has been adapted for pyrrolidinone functionalization. Organozinc reagents generated in situ from alkyl halides react with 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one in a photoreactor under blue LED irradiation, achieving 89% conversion in 15 minutes residence time. This method reduces reaction times from hours to minutes and minimizes byproduct formation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its biological activities and as a building block in drug development. Its derivatives are known to exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Research indicates that derivatives of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can demonstrate antibacterial and antifungal properties, making them candidates for new antibiotics and antifungal agents.
- Antitumor Activity : The compound's structural features allow it to interact with biological targets involved in cancer pathways, potentially leading to the development of novel anticancer agents .
- Neurological Applications : Certain derivatives have shown promise as inhibitors of g-secretase, which is implicated in Alzheimer's disease, indicating potential for neuroprotective drugs .
Agrochemical Applications
In agrochemistry, this compound serves as a key structural motif in the synthesis of various agrochemical products. The trifluoromethyl group enhances the efficacy and stability of these compounds. Notably:
- Pesticide Development : The compound has been utilized in the synthesis of new pesticides with improved activity against pests due to its unique chemical properties.
Organic Synthesis
This compound is also valuable in organic synthesis as a versatile building block. It has been used to create complex molecular architectures through various synthetic routes:
- Fluorinated Compounds : The trifluoromethyl group is crucial for developing fluorinated organic compounds, which have applications in pharmaceuticals and materials science .
Biomolecular Studies
In biomolecular research, this compound is employed in studies involving:
- Nuclear Magnetic Resonance (NMR) : The incorporation of trifluoromethyl tags aids in optimizing resolution in NMR studies of proteins, enhancing the understanding of protein structures and interactions.
Case Studies
Several studies have documented the applications and biological activities of this compound:
Mechanism of Action
The mechanism of action of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flurochloridone Metabolites
Flurochloridone, a herbicide, generates metabolites such as 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one and 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one. These compounds share the trifluoromethylphenyl-pyrrolidinone backbone but differ in substituents:
- Substituent Position : Chloromethyl/hydroxyl groups at the 4-position instead of bromine at the 3-position.
- Reactivity : The chloromethyl group is more reactive toward nucleophilic substitution than bromine, influencing degradation kinetics. Flurochloridone’s degradation in soil follows first-order kinetics (t₁/₂ = 22.4 days) .
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Molecular Formula: C₁₂H₁₀Br₂F₃NO (CAS: 61213-32-9).
- Key Difference : Additional bromomethyl group at the 4-position.
Halogenated Pyrrolidinones with Varied Aromatic Substituents
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one
- Molecular Formula: C₁₁H₉BrF₃NO (CAS: 1261994-99-3).
- Key Difference : Bromine and trifluoromethyl groups are positioned at the 4- and 3-sites on the phenyl ring, respectively.
- Significance : Altered substitution pattern may affect binding affinity in biological targets compared to the 3-bromo isomer .
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
Pyridinone Derivatives
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
- Molecular Formula: C₇H₅BrF₃NO (CAS: 1215205-35-8).
- Key Difference: Six-membered pyridinone ring with a methyl group at the 1-position.
- Physical Properties: Density = 1.777 g/cm³, boiling point = 234.2°C, pKa = -4.76. These properties suggest higher volatility and acidity compared to pyrrolidinone derivatives .
Comparative Data Table
Research Findings and Implications
- Reactivity : Bromine at the 3-position (target compound) offers a balance between stability and reactivity for cross-coupling reactions, whereas chloromethyl groups (flurochloridone metabolites) favor nucleophilic substitution .
- Biological Activity: Trifluoromethylphenyl-pyrrolidinones are prevalent in herbicides and insecticides due to their resistance to metabolic degradation. Dual bromine substitution (e.g., 3-Bromo-4-(bromomethyl)- analogue) may enhance pesticidal potency but requires evaluation of environmental persistence .
- Synthetic Utility: The target compound’s purity (95%) and commercial availability make it a versatile intermediate for derivatization, contrasting with discontinued analogues like 3-bromo-1-methylpyridinones .
Biological Activity
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound characterized by its unique trifluoromethyl group and pyrrolidinone structure. The presence of the trifluoromethyl group significantly influences the biological activity of this compound, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₉BrF₃NO
- Molecular Weight : 308.09 g/mol
- CAS Number : 69949-67-3
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
The compound's mechanism of action is primarily associated with its interaction with specific enzymes and receptors. Studies have shown that the trifluoromethyl moiety can facilitate stronger binding to target proteins, thus enhancing the compound's efficacy in inhibiting certain biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
These results indicate that this compound may serve as a lead compound for developing new anticancer agents.
Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown promising results as an inhibitor of the enzyme BCAT1/2, which is implicated in cancer metabolism.
Study on Trifluoromethyl Compounds
A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that the introduction of a trifluoromethyl group at strategic positions on the aromatic ring significantly enhanced the inhibitory potency against various targets, including serotonin uptake and reverse transcriptase enzymes .
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of pyrrolidine derivatives. Compounds similar to this compound were tested against bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Q & A
Q. Methodological Focus
- Spectral Assignments : Use 2D NMR (HSQC, HMBC) to distinguish between carbonyl (C=O, ~175 ppm) and quaternary carbons adjacent to Br (~95 ppm). Compare with analogs like 3-bromo-1-methylpyrrolidin-2-one .
- Solvent Effects : Deuterated DMSO may cause shifts due to hydrogen bonding; verify assignments in CDCl₃ .
What purification techniques are optimal for isolating brominated pyrrolidinones?
Q. Experimental Design Focus
- Chromatography : Use silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity .
- Recrystallization : Employ ethanol/water mixtures (4:1 v/v) to exploit differential solubility of brominated vs. non-halogenated impurities .
How should mass spectrometry data be interpreted for halogenated pyrrolidinones?
Q. Data Analysis Focus
- Isotopic Patterns : Bromine induces a 1:1 M/M+2 peak ratio at ~79/81 m/z. For ESI-MS, calculate exact mass (e.g., C₁₁H₁₀BrF₃NO: 330.99 Da) to distinguish from adducts .
- Fragmentation Pathways : Dominant cleavage occurs at the pyrrolidinone ring, yielding fragments at m/z 154 (C₆H₅F₃⁺) and 177 (C₄H₆BrNO⁺) .
What mechanistic role do palladium catalysts play in coupling reactions for this compound?
Q. Mechanistic Focus
- Catalytic Cycle : Pd⁰ (e.g., Pd₂(dba)₃) oxidatively adds to aryl halides, forming intermediates for cross-coupling. XPhos ligands enhance steric bulk, reducing side reactions .
- Side Reactions : Competing β-hydride elimination is minimized by using electron-deficient aryl partners and anhydrous conditions .
How can enzyme inhibition assays be designed to evaluate this compound’s bioactivity?
Q. Biological Activity Focus
- Target Selection : Prioritize kinases or proteases with hydrophobic binding pockets (e.g., MMP-9) due to the compound’s lipophilic trifluoromethyl group .
- Assay Conditions : Use fluorescence-based assays (e.g., FRET substrates) at pH 7.4, 37°C, with 10% DMSO for solubility. Include controls with 3-bromo-1-phenylpyrrolidin-2-one to isolate substituent effects .
Which computational models best predict binding affinity for trifluoromethyl-containing compounds?
Q. Computational Focus
- Docking Simulations : AutoDock Vina or Schrödinger Glide, using crystal structures of target proteins (e.g., PDB: 82D) . Adjust scoring functions for halogen bonding (Br···O/N interactions) .
- MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns trajectories .
What factors influence the hydrolytic stability of the pyrrolidinone ring under physiological conditions?
Q. Stability Focus
- pH Effects : The lactam ring is stable at pH 1–10 but hydrolyzes rapidly in strong acids/bases. Use accelerated stability testing (40°C/75% RH) to model shelf life .
- Substituent Effects : Bromine at C3 sterically hinders nucleophilic attack, increasing half-life by ~20% compared to non-brominated analogs .
How does bromine’s position affect reactivity compared to other halogens in cross-coupling reactions?
Q. Comparative Studies Focus
- Reactivity Trend : Br > Cl in Suzuki-Miyaura coupling (yields: Br, 70–88%; Cl, 50–65%). Fluorine is inert under standard conditions .
- Electronic vs. Steric Effects : Bromine’s polarizability enhances oxidative addition to Pd, but bulkiness may reduce yields in sterically hindered systems (e.g., ortho-substituted aryl rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
